molecular formula C17H16BrN3S B425210 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide

5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide

Cat. No.: B425210
M. Wt: 374.3g/mol
InChI Key: YFVOXTZQKYHBJS-UHFFFAOYSA-N
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Description

5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the benzyl group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Introduction of the bromobenzyl group: The bromobenzyl group can be introduced through similar nucleophilic substitution reactions using 4-bromobenzyl halides.

    Sulfur linkage: The sulfanyl linkage is typically formed through the reaction of thiol groups with appropriate electrophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where 1,2,4-triazole derivatives have shown efficacy.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the triazole ring suggests potential interactions with enzymes and receptors, while the benzyl and bromobenzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-benzyl-5-[(4-methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is unique due to the presence of the bromobenzyl group, which can impart different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.

Properties

Molecular Formula

C17H16BrN3S

Molecular Weight

374.3g/mol

IUPAC Name

3-benzyl-5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C17H16BrN3S/c1-21-16(11-13-5-3-2-4-6-13)19-20-17(21)22-12-14-7-9-15(18)10-8-14/h2-10H,11-12H2,1H3

InChI Key

YFVOXTZQKYHBJS-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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